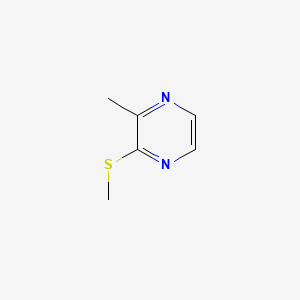

2-Methyl-3-(methylthio)pyrazine

描述

Overview of Pyrazine (B50134) Derivatives in Scientific Inquiry

Pyrazines are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms in a para arrangement. mdpi.comresearchgate.net These compounds are widespread in nature, found in various food items, and are also synthesized for commercial applications. ontosight.airesearchgate.net In scientific research, pyrazine derivatives are of significant interest due to their diverse applications. They are recognized for their roles as flavor and fragrance agents, their involvement in the synthesis of pharmaceuticals and agrochemicals, and their potential as bioactive molecules. ontosight.aitandfonline.com Research has demonstrated that pyrazine derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant properties. mdpi.comtandfonline.comnih.gov Their unique chemical structures allow them to act as ligands for various biological receptors, making them a subject of intense study in medicinal chemistry. ontosight.aimdpi.com

Significance of 2-Methyl-3-(methylthio)pyrazine within Contemporary Chemical and Biological Research

This compound, with its characteristic nutty, roasted, and meaty aroma, is a key compound in flavor and fragrance chemistry. ulprospector.comchemicalbook.comdemonchyaromatics.com Its presence has been identified in food products such as coffee. foodb.ca Beyond its sensory properties, this pyrazine derivative is a subject of interest in other scientific domains. For instance, it is utilized in analytical chemistry for the detection and analysis of volatile organic compounds. chemimpex.com Furthermore, its unique chemical structure makes it a candidate for investigation in pharmaceutical research, particularly in the study of structure-activity relationships for the development of new therapeutic agents. ontosight.aichemimpex.com The presence of a methylthio group attached to the pyrazine ring influences the compound's electronic properties and reactivity, making it a valuable subject for fundamental chemical research. ontosight.ai

Current Paradigms and Research Gaps Pertaining to the Compound

However, several research gaps remain. While the broader class of pyrazine derivatives has been extensively studied for biological activities, specific research into the pharmacological potential of this compound is limited. ontosight.aimdpi.com A comprehensive investigation into its potential antioxidant, anti-inflammatory, or antimicrobial properties is an area ripe for exploration. Furthermore, while its synthesis from 2-methylchloropyrazine is known, the development of more efficient and sustainable synthetic routes could be a valuable contribution to the field. chemicalbook.com Detailed mechanistic studies on its formation during food processing, particularly the Maillard reaction, would also provide deeper insights into flavor chemistry. Finally, a more thorough toxicological evaluation would be beneficial to fully establish its safety profile for various applications.

Detailed Research Findings

Chemical Properties and Synthesis

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C6H8N2S | ontosight.ainist.gov |

| Molecular Weight | 140.21 g/mol | nist.govscbt.com |

| CAS Number | 2882-20-4 | nist.govnih.gov |

| Appearance | Colorless to pale yellow liquid | ulprospector.comchemicalbook.com |

| Boiling Point | 213-214 °C | chemicalbook.com |

| Density | ~1.15 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | ~1.585 at 20 °C | chemicalbook.com |

The primary method for the synthesis of this compound involves the reaction of 2-methylchloropyrazine with a methylthiolating agent. This reaction typically yields a mixture of isomers, including 2-methyl-3-methylthiopyrazine, 2-methyl-5-methylthiopyrazine, and 2-methyl-6-methylthiopyrazine. chemicalbook.com

Analytical Characterization

Gas chromatography (GC) coupled with mass spectrometry (MS) is a principal technique used for the identification and quantification of this compound in various samples. chemimpex.comnist.gov The mass spectrum of the compound provides a unique fragmentation pattern that allows for its definitive identification.

Natural Occurrence and Flavor Profile

This compound is a naturally occurring compound found in certain food products. foodb.ca It is particularly noted for its contribution to the aroma of roasted and cooked foods.

| Food Source | Reported Presence |

| Coffee (Arabica and Robusta) | Detected |

The flavor profile of this compound is complex and is described with various nuances.

| Concentration | Flavor Description | Source(s) |

| 3 to 10 ppm | Nutty, roasted, earthy with coffee and corn nuances, peanut and pecan nutty, popcorn and corn chip-like with a burnt musty nuance. | chemicalbook.com |

| Not specified | Roasted almond, hazelnut, and vegetable aroma. | chemicalbook.com |

| Not specified | Almond, meat, and nutty taste. | foodb.ca |

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPFFGVGWFKTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863048 | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2882-20-4, 67952-65-2, 68378-12-1 | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2882-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, methyl(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-methyl-3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3-(methylthio)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-3(or5)-(methylthio)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-(METHYLTHIO)PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI350CS0LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-(3 or 5 or 6)-(methylthio)pyrazine (mixture of isomers) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Abundance Studies of 2 Methyl 3 Methylthio Pyrazine

Characterization in Food Matrices and Processed Products

Scientific investigations have identified 2-Methyl-3-(methylthio)pyrazine in a range of food items, where it plays a crucial role in defining their characteristic aromas. The following subsections detail its presence in specific processed foods.

Investigations in Sachima (Traditional Chinese Snack)

Recent studies on the aroma-active compounds in Sachima, a traditional Chinese pastry, have identified this compound as a key flavor constituent. tandfonline.comresearchgate.net In one such study, researchers utilized solid phase microextraction (SPME) and solvent-assisted flavor evaporation (SAFE) combined with gas chromatography-olfactometry-mass spectrometry (GC-O-MS) to analyze the volatile compounds. tandfonline.comresearchgate.net Among the 41 key aroma-active compounds detected, this compound was identified as one of the predominant compounds, contributing a 'popcorn' aroma to the snack. tandfonline.com

The study highlighted that sulfur-containing compounds, including this compound, were characteristic aroma components of Sachima. tandfonline.com The presence of this compound, along with others like 2-methylbutanal and 3-methylbutanal, underscores the importance of the Maillard reaction in developing the final flavor profile of this traditional pastry. tandfonline.com

Table 1: Key Aroma Compounds Identified in Sachima

| Compound | Aroma Description | Method of Identification |

|---|---|---|

| This compound | Popcorn | SPME/SAFE-GC-O-MS |

| 3-(Methylthio)propionaldehyde | Not specified | SPME/SAFE-GC-O-MS |

| 2-Pentylfuran | Not specified | SPME/SAFE-GC-O-MS |

| Dimethyl disulfide | Not specified | SPME/SAFE-GC-O-MS |

| Dipropyl trisulfide | Not specified | SPME/SAFE-GC-O-MS |

| 2-Methylbutanal | Cocoa | SPME/SAFE-GC-O-MS |

| 3-Methylbutanal | Malty | SPME/SAFE-GC-O-MS |

| 2,5-Dimethyl-pyrazine | Roasted nut | SPME/SAFE-GC-O-MS |

Identification in Commercial Crab-like Flavorants

In an analysis of commercial crab-like flavorants, this compound was identified as a major component. researchgate.net A study comparing solid phase microextraction (SPME) and liquid-liquid continuous extraction (LLCE) methods found that SPME was more effective in detecting volatile components in these flavorants. researchgate.net A total of 86 volatile compounds were detected, with 71 being positively identified. researchgate.net Among these, eight sulfur- and nitrogen-containing compounds, including this compound and 2-methyl-5-(methylthio)pyrazine, were considered major contributors to the crab-like flavor. researchgate.net

Table 2: Major Sulfur- and Nitrogen-Containing Compounds in Crab-like Flavorants

| Compound |

|---|

| Dimethyl sulfide |

| Dimethyl disulfide |

| Dipropyl disulfide |

| 3-(Methylthio)propyl acetate |

| 3-(Methylthio) propanal |

| 3-(Methylthio) propanol |

| This compound |

Research on its Presence in Coffee Aroma and Roasted Coffees

The aroma of roasted coffee is a complex mixture of over a thousand volatile compounds, with pyrazines being a key class of odorants formed during the roasting process through the Maillard reaction. sigmaaldrich.comthegoodscentscompany.com While numerous pyrazines contribute to the nutty, roasted, and sweet notes of coffee, this compound has been specifically detected in both Arabica and Robusta coffees. dntb.gov.ua Its taste is described as almond, meaty, and nutty. The formation and concentration of pyrazines are influenced by factors such as roasting time, temperature, and brewing method. thegoodscentscompany.comdntb.gov.ua Lighter roasts may preserve more delicate floral and fruity notes, while darker roasts tend to have higher concentrations of Maillard reaction products like pyrazines.

Potential as a Dietary Biomarker in Consumption Studies

The detection of this compound in specific food items, such as coffee, has led to suggestions of its potential use as a dietary biomarker. A dietary biomarker is a compound that can be measured in biological samples (such as blood or urine) to provide an objective assessment of dietary intake. Given that this compound has been identified in coffee, its presence in the body could potentially indicate the consumption of this beverage. However, more research is needed to validate its specificity and reliability as a biomarker, as it is also present in other food products. The use of dietary biomarkers is a growing field in nutritional science, offering a more accurate measure of food consumption than traditional self-reporting methods.

Chemical Synthesis and Derivatization Methodologies for 2 Methyl 3 Methylthio Pyrazine

Precursor-Based Synthetic Routes

Precursor-based synthesis offers a direct and often efficient pathway to target molecules by utilizing a starting material that already contains the core chemical scaffold. For 2-methyl-3-(methylthio)pyrazine, a key precursor is 2-methylchloropyrazine.

A primary method for the preparation of this compound involves the nucleophilic substitution of a chlorine atom on the pyrazine (B50134) ring with a methylthio group. chemicalbook.comechemi.com The starting material, 2-methylchloropyrazine, is typically prepared through the direct halogenation of methylpyrazine. google.com This halogenation process often results in a mixture of isomers of monochlorinated methylpyrazine. google.com

The subsequent reaction of this isomeric mixture with an alkali metal methylmercaptide, such as sodium methylmercaptide (NaSCH₃), yields a mixture of methylthiopyrazine isomers. google.com Specifically, the reaction of a mixture of isomeric monochlorinated methylpyrazines with methylmercaptan in the presence of sodium ethoxide produces a mixture containing approximately 70% this compound, with the remainder being 2-methyl-5- and -6-methylmercaptopyrazines. google.com The desired this compound can then be isolated from this mixture. chemicalbook.comchemicalbook.com

Table 1: Synthesis of this compound from 2-Methylchloropyrazine

| Reactant | Reagent | Product(s) | Reference |

|---|

General Pyrazine Synthetic Approaches Relevant to the Compound

Beyond direct precursor conversion, general synthetic methods for forming the pyrazine ring itself can be adapted to produce this compound and its derivatives. These methods are foundational in heterocyclic chemistry and offer versatile routes to a wide array of substituted pyrazines.

Condensation reactions are a cornerstone of pyrazine synthesis. researchgate.net One of the most fundamental approaches involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.netyoutube.com This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. youtube.com The choice of substituents on both the diamine and dicarbonyl precursors determines the substitution pattern of the final pyrazine product.

Another significant condensation strategy is the self-condensation of α-amino ketones. biosynce.com This method can be carried out under relatively mild conditions, often with acid catalysis, to yield symmetrically substituted pyrazines. biosynce.com For the synthesis of unsymmetrical pyrazines, a condensation reaction between two different α-amino compounds can be employed. biosynce.com

Various ring closure techniques provide alternative pathways to the pyrazine core. One such method involves the epoxide ring opening of an oxirane with a diamine, like ethylenediamine (B42938), followed by oxidation to form the pyrazine ring. youtube.comyoutube.com This approach offers a convenient route to pyrazine derivatives. youtube.comslideshare.net

Another strategy is the intramolecular cyclization of suitable acyclic precursors. For instance, the intramolecular diaminocyclization of ethylenediamine can lead to piperazine, which can then be dehydrogenated to yield pyrazine. youtube.com While not a direct route to substituted pyrazines, this highlights the principle of forming the heterocyclic ring through intramolecular bond formation. More complex, stepwise ring-closure reactions have also been developed, demonstrating sophisticated control over the formation of heterocyclic systems. rsc.orgacs.org

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including pyrazines. rsc.orgrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. rsc.orgrsc.orgresearchgate.net These reactions typically involve the coupling of a halogenated pyrazine with a suitable organometallic or organic partner, enabling the introduction of a wide variety of substituents. rsc.orgrsc.org

More recently, earth-abundant metals like manganese have been employed as catalysts. nih.govacs.org Manganese pincer complexes, for example, have been shown to catalyze the dehydrogenative coupling of 1,2-amino alcohols to form substituted pyrazines, with water and hydrogen gas as the only byproducts. nih.govacs.org Additionally, direct C-H activation is an emerging strategy in metal-catalyzed reactions, allowing for the functionalization of the pyrazine ring without the need for pre-functionalized starting materials like halopyrazines. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions in Pyrazine Chemistry

| Reaction Type | Catalyst | Application | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium | Carbon-carbon bond formation | rsc.orgrsc.org |

| Stille Coupling | Palladium | Carbon-carbon bond formation | rsc.orgrsc.org |

| Sonogashira Coupling | Palladium | Carbon-carbon bond formation (alkynylation) | rsc.orgresearchgate.net |

| Dehydrogenative Coupling | Manganese | Pyrazine formation from amino alcohols | nih.govacs.org |

The principles of green chemistry are increasingly being applied to the synthesis of pyrazines to create more environmentally friendly and sustainable processes. tandfonline.com A key aspect of this is the use of greener solvents, with water being an ideal choice. acs.org

One-pot synthesis and multicomponent reactions (MCRs) are also central to green pyrazine synthesis. tandfonline.comrasayanjournal.co.in These approaches improve efficiency by combining multiple reaction steps into a single procedure, which reduces waste, saves time, and simplifies workup. rasayanjournal.co.in For instance, a greener approach for pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.com This method avoids the need for expensive or toxic catalysts and harsh reaction conditions. tandfonline.com Other green techniques applicable to heterocyclic synthesis include microwave-assisted synthesis and the use of ultrasound, which can accelerate reaction rates and increase yields. rasayanjournal.co.in

Acid-Catalyzed N-Substitution Strategies

Direct acid-catalyzed N-substitution is not a conventional synthetic strategy for pyrazines. The pyrazine ring contains two nitrogen atoms which are basic in nature. wikipedia.orgslideshare.net In the presence of acid, these nitrogen atoms are readily protonated. This protonation results in the formation of a pyrazinium salt, which deactivates the ring system towards further electrophilic attack and does not facilitate substitution. youtube.com

However, a related and synthetically important N-substitution reaction is the quaternization of the pyrazine nitrogen. This reaction, often referred to as N-alkylation, typically proceeds via the reaction of the pyrazine with an alkyl halide, not under acid catalysis. youtube.comthieme-connect.comresearchgate.net The process involves the lone pair of electrons on a nitrogen atom acting as a nucleophile to attack the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary N-alkylpyrazinium salt. thieme-connect.commdpi.com

Studies on unsubstituted pyrazine show that it reacts with alkyl halides to form monoquaternary salts. thieme-connect.comresearchgate.net The reaction to form a diquaternary salt is significantly more difficult because the quaternization of the first nitrogen atom reduces the nucleophilicity of the second nitrogen. thieme-connect.com These N-alkylation reactions can be carried out using various alkylating agents and conditions, leading to a range of pyrazinium salts, some of which are studied as ionic liquids. thieme-connect.comresearchgate.net While a review has mentioned "acid catalyst on N-substitution" as a general approach for pyrazine modification, this typically refers to other reaction types or is a broad classification rather than a specific mechanistic pathway for N-alkylation. researchgate.net

Table 1: Representative N-Alkylation (Quaternization) Reactions of Pyrazine This table illustrates the general principle of pyrazine N-alkylation, as specific data for this compound is not detailed in the provided sources.

| Reactant | Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyrazine | Alkyl Iodides | Neat or in solvent, 10-110 °C | N-alkylpyrazinium iodide | thieme-connect.com |

| Pyrazine | Polyfluoroalkyl Halides | Neat or in solvent, 10-110 °C | N-polyfluoroalkylpyrazinium halide | thieme-connect.com |

| 4-Hydrazinylpyridine (as pyridine (B92270) analog) | Substituted Alkyl Halides | Reflux in ethanol, 6-50 h | N-alkylpyridinium halide | mdpi.com |

| Pyrazine | Alkyl Halides | Temperature below 40 °C | Monoquaternary salt (unstable at higher temps) | youtube.com |

Custom Synthesis Applications for Research Purposes

This compound is a specialized chemical compound that is often sourced through custom synthesis for specific research and development purposes. thegoodscentscompany.comthegoodscentscompany.com Chemical companies offer services for producing such compounds on demand, from small research quantities (grams) to larger scales (tons), catering to niche applications in various industries. thegoodscentscompany.com

The primary driver for the custom synthesis of this compound is its application in the flavor and fragrance industry. thegoodscentscompany.comthegoodscentscompany.com It possesses a characteristic nutty, roasted, and meaty aroma profile, making it a valuable component in the formulation of complex flavors for food products. youtube.comnih.gov Researchers in flavor chemistry require pure, well-characterized samples of this compound to study its sensory properties, stability in food matrices, and interactions with other food components like proteins. nih.gov

Beyond flavor science, pyrazine derivatives are important scaffolds and intermediates in medicinal chemistry and agrochemical research. researchgate.netthegoodscentscompany.com Custom synthesis provides researchers in these fields with access to specific, non-commercially standard derivatives for the development of new pharmaceutical agents or pesticides. The synthesis can be tailored to produce a particular isomer or a labeled version of the molecule for metabolic studies. thegoodscentscompany.com

Table 2: Applications Driving Custom Synthesis of this compound

| Research Area | Rationale for Custom Synthesis | Specific Application | Reference |

|---|---|---|---|

| Flavor & Fragrance | Need for high-purity standards for sensory analysis and formulation. | Development of nutty, roasted, coffee, and meat-like flavors. Study of aroma release from food matrices. | thegoodscentscompany.comthegoodscentscompany.comnih.gov |

| Pharmaceutical Research | Use as a key building block or intermediate for novel bioactive molecules. | Synthesis of heterocyclic compounds for screening as potential drug candidates. | researchgate.netthegoodscentscompany.com |

| Agrochemical Research | Requirement for specific pyrazine structures to develop new pesticides or herbicides. | Creation of novel active ingredients for crop protection. | thegoodscentscompany.com |

| Metabolic Studies | Need for isotopically labeled compounds (e.g., with ¹³C, ²H). | Tracing the metabolic fate of the compound in biological systems. | thegoodscentscompany.com |

Chemical Reactivity: Oxidative Transformations of this compound

The chemical reactivity of this compound is significantly influenced by the presence of the sulfur atom in the methylthio (-SCH₃) group. This thioether moiety is susceptible to oxidative transformations. jchemrev.comrsc.org The oxidation occurs stepwise, first converting the thioether into a sulfoxide (B87167) and then, under stronger conditions, to a sulfone. rsc.orgorganic-chemistry.org

The initial oxidation product is 2-methyl-3-(methylsulfinyl)pyrazine (a sulfoxide). This transformation can be achieved using a range of oxidizing agents. Common laboratory reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgorganic-chemistry.org The selectivity for the sulfoxide over the sulfone can often be controlled by using a stoichiometric amount of the oxidant and carefully managing reaction conditions like temperature. organic-chemistry.org For instance, electrochemical oxidation provides a green and selective method where the formation of the sulfoxide or sulfone can be controlled simply by adjusting the applied voltage. rsc.org

Further oxidation of the sulfoxide yields 2-methyl-3-(methylsulfonyl)pyrazine (a sulfone). This step requires more forceful oxidizing conditions or an excess of the oxidizing agent. jchemrev.com Reagents like permanganate (B83412) or catalyst systems involving tungstate (B81510) with H₂O₂ are effective for the complete oxidation of sulfides to sulfones. organic-chemistry.org These oxidative transformations are significant as they can alter the biological activity and sensory properties of the parent compound.

Table 3: Reagents for Oxidative Transformation of Thioethers This table outlines general methods for the oxidation of thioethers, which are applicable to this compound.

| Oxidizing Agent/System | Primary Product | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Tantalum Carbide) | Sulfoxide | Catalyst can be recovered and reused. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Niobium Carbide) | Sulfone | Efficiently affords the fully oxidized product. | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Common, effective reagent. Product depends on stoichiometry and conditions. | rsc.orgorganic-chemistry.org |

| Electrochemical Oxidation | Sulfoxide or Sulfone | Environmentally benign; selectivity is controlled by applied potential. Tolerates N-heterocycles. | rsc.org |

| Selectfluor | Sulfoxide or Sulfone | Practical and efficient oxidation at ambient temperature using H₂O as the oxygen source. | organic-chemistry.org |

| Sodium meta-periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation to sulfoxides. | jchemrev.com |

Formation Mechanisms and Pathways of 2 Methyl 3 Methylthio Pyrazine in Complex Systems

Maillard Reaction Pathways and Precursors

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino compounds (such as amino acids, peptides, and proteins) and carbonyl compounds (typically reducing sugars) under thermal conditions. nih.gov This reaction is the principal route for the formation of a vast array of flavor compounds, including 2-methyl-3-(methylthio)pyrazine. The process begins with the condensation of an amino group and a carbonyl group, leading to a cascade of reactions that produce numerous intermediates and, eventually, the final aromatic compounds. perfumerflavorist.com

The specific amino acids present in a system are fundamental determinants of the types of pyrazines formed. For this compound, the presence of a sulfur-containing amino acid is essential for the introduction of the methylthio (-SCH₃) group.

Methionine (Met) : As a sulfur-containing amino acid, methionine is a critical precursor. During thermal degradation, methionine can participate in the Maillard reaction. However, its role can be complex; the oxidation of methionine to methionine sulfoxide (B87167) (MetSO) can competitively inhibit the oxidation of dihydropyrazine (B8608421) intermediates, which is a necessary step for the formation of the final aromatic pyrazine (B50134). nih.gov This suggests that the redox conditions of the system can modulate the efficiency of pyrazine formation from methionine. nih.gov

Cysteine (Cys) : Cysteine is another key sulfur-containing amino acid that serves as a precursor for many sulfur-containing flavor compounds, including thiols and related pyrazines.

Alanine (B10760859) (Ala) : The methyl group on the pyrazine ring often originates from simpler amino acids. Alanine, through Strecker degradation, can provide the necessary fragments for the formation of methyl-substituted pyrazines.

Other Amino Acids : Studies on mixed amino acid systems show that the interactions between different amino acids can be synergistic or inhibitory. For instance, in some model systems, lysine (B10760008) and alanine reactions produced significantly more 2,5-dimethyl-3-ethylpyrazine. perfumerflavorist.com Conversely, most mixed amino acid systems generated smaller total amounts of pyrazines compared to the sum of the individually reacted amino acids, indicating an inhibitory or competitive effect. perfumerflavorist.com While specific studies on the inhibitory effects of valine and leucine (B10760876) on this compound formation are not detailed, the general principle of competition among amino acids for reaction with carbonyl compounds applies.

Strecker degradation is a pivotal set of reactions within the broader Maillard pathway. It involves the interaction of an α-amino acid with a dicarbonyl compound, leading to the formation of a Strecker aldehyde (which has one less carbon atom than the parent amino acid), an α-aminoketone, carbon dioxide, and ammonia.

The α-aminoketones are crucial building blocks for the pyrazine ring. For example, two molecules of an α-aminoketone can condense to form a dihydropyrazine. The Strecker aldehydes contribute to the side-chain substitutions on the pyrazine ring. The reaction of a dihydropyrazine intermediate with a specific Strecker aldehyde is thought to produce amino acid-specific pyrazines. nih.gov Therefore, the Strecker degradation of methionine would yield methional, a key precursor for the methylthio side chain, while the degradation of alanine would yield acetaldehyde, contributing to methyl substitutions.

The assembly of the pyrazine ring proceeds through several intermediate stages. The initial products of the Maillard reaction undergo further transformations to form α-aminoketones. These highly reactive compounds can then self-condense or react with one another.

Condensation : Two α-aminoketone molecules react to form a dihydropyrazine ring. researchgate.net

Oxidation/Aromatization : This dihydropyrazine intermediate is not stable and must be oxidized to form the stable, aromatic pyrazine ring. This oxidation can occur via various mechanisms, including reaction with other components of the Maillard reaction or with atmospheric oxygen. researchgate.net The oxidation of dihydropyrazines can be a rate-limiting step and, as noted, can be competitively inhibited by the oxidation of other compounds like methionine. nih.gov

Aldol Condensation : The dihydropyrazine anion can also react with a carbonyl compound, such as a Strecker aldehyde, in an aldol-type condensation reaction to introduce alkyl side chains onto the pyrazine ring. nih.gov

The formation of pyrazines is highly dependent on thermal processing conditions, with temperatures generally needing to exceed 100°C for significant generation. Studies have shown that as heating temperature and time increase, the variety and quantity of pyrazines formed also increase significantly. nih.gov For example, in one model system, the optimal condition for pyrazine formation was found to be heating at 140°C for 90 minutes. nih.gov These high-energy conditions are necessary to drive the complex series of dehydration, fragmentation, and condensation reactions that constitute the Maillard pathway.

Impact of Enzymatic Hydrolysis of Proteins on Compound Generation

While the Maillard reaction itself is non-enzymatic, the availability of its precursors can be directly influenced by enzymatic activity. Proteins are large polymers of amino acids and are less reactive in the Maillard reaction than free amino acids (FAAs). Enzymatic hydrolysis of proteins breaks them down into smaller peptides and FAAs, thereby increasing the pool of available amino groups that can participate in flavor-generating reactions.

In a study comparing native sunflower seed protein (SSP) with enzymatically hydrolyzed SSP, the hydrolyzed models produced a greater variety and amount of pyrazines under heating. nih.gov This demonstrates that increasing the availability of precursor amino acids through enzymatic action can significantly enhance the generation of pyrazines, including presumably sulfur-containing variants like this compound, provided the original protein contains sufficient methionine or cysteine. nih.gov

Dynamics of Formation during Storage, Involving Maillard Reaction and Lipid Oxidation

The formation of flavor compounds is not limited to active cooking or processing; it can also occur during the storage of food products. This is particularly true for low-moisture, heat-treated foods like roasted nuts or coffee beans. During storage, both the Maillard reaction and lipid oxidation can continue to proceed, albeit at a slower rate.

Analysis of Competitive Pathways in Nitrogen-Containing Compound Biosynthesis

The formation of this compound is not an isolated event but rather the outcome of a complex network of competing chemical reactions. Its biosynthesis, particularly through non-enzymatic pathways like the Maillard reaction, is heavily influenced by the availability of precursors and the reaction conditions, which dictate the flow of intermediates toward various end products. researchgate.netmdpi.com The yield of this specific sulfur-containing pyrazine is determined by a delicate balance in the competition for common substrates among different formation pathways for nitrogenous and sulfur-containing volatile compounds.

Competition for Amino Acid and Carbonyl Precursors

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary route for the formation of a wide array of pyrazines in thermally processed foods. mdpi.comresearchgate.netnih.gov The structure of the resulting pyrazines is highly dependent on the specific amino acids and sugars involved. datapdf.com Different amino acids compete for reaction with carbonyl compounds, leading to distinct pyrazine profiles. For instance, studies on model systems have shown that lysine-containing reactions tend to produce significantly more total pyrazines, particularly 2,6-dimethylpyrazine (B92225) and trimethylpyrazine, compared to reactions involving glutamic acid, glutamine, or alanine. perfumerflavorist.com

Interestingly, model systems with combinations of amino acids often generate smaller total amounts of pyrazines than systems with a single amino acid. perfumerflavorist.com This suggests a suppressive or competitive interaction where amino acids may decrease the reactivity of other amino acids when present in a mixture. perfumerflavorist.com The competition extends to the molecular structure of the nitrogen source itself. Studies using lysine-containing dipeptides and tripeptides revealed that the sequence of amino acids significantly impacts pyrazine formation. For example, in dipeptide models with lysine at the C-terminus (e.g., Arg-Lys), the yield of total pyrazines was higher than in models with histidine at the N-terminus (His-Lys). nih.gov This demonstrates that the accessibility and reactivity of the amino group are critical factors in the competitive landscape of pyrazine formation.

Competition between Sulfur- and Non-Sulfur-Containing Volatiles

The synthesis of this compound specifically requires a source of sulfur, typically from sulfur-containing amino acids like cysteine or the tripeptide glutathione (B108866). nih.govresearchgate.net This introduces a significant competitive dimension against the formation of both non-sulfur-containing pyrazines (alkylpyrazines) and other classes of sulfur-containing volatile compounds.

In thermal degradation processes, the addition of glutathione or its constituent amino acids can promote the formation of pyrazines by capturing intermediate α-dicarbonyls like glyoxal (B1671930) (GO) and methylglyoxal (B44143) (MGO), facilitating Strecker degradation. nih.gov However, this also initiates competition. Cysteine, in particular, is highly effective at reacting with these dicarbonyls to produce pyrazine and methylpyrazine. researchgate.net

Simultaneously, degradation products of cysteine can react with other intermediates, such as furans, to generate a variety of sulfur-containing volatiles like thiophenes and thiazoles, which are known for their meaty flavors. researchgate.netresearchgate.net This process directly competes with and can inhibit the formation of pyrazines. The addition of L-cysteine to Maillard reaction systems has been shown to significantly reduce the concentration of α-dicarbonyls, thereby limiting the precursors available for pyrazine ring formation. researchgate.net Therefore, the formation of this compound is the result of a successful competition where a sulfur-containing fragment (like the methylthio group) attaches to the pyrazine precursor before the intermediates are diverted to form other sulfur heterocycles or before the pyrazine ring formation is inhibited altogether.

Table 1: Competitive Reactions Influenced by Cysteine in Maillard Systems

| Reactants | Competing Products | Pathway Outcome | Reference |

|---|---|---|---|

| α-Dicarbonyls (e.g., MGO) + Amino Source (No Sulfur) | Alkylpyrazines (e.g., 2,5-Dimethylpyrazine) | Forms standard non-sulfur-containing pyrazines. | researchgate.net |

| α-Dicarbonyls (e.g., MGO) + Cysteine | Pyrazines, Methylpyrazines | Promotes pyrazine formation via Strecker degradation. | researchgate.net |

| Cysteine Degradation Products (e.g., H₂S) + α-Dicarbonyls/Furans | Thiophenes, Thiazoles, and other sulfur heterocycles | Diverts precursors away from pyrazine formation. Competes for intermediates. | researchgate.net |

| Cysteine + Maillard Precursors | Inhibition of Pyrazine Production | Overall pyrazine generation is reduced due to the depletion of α-dicarbonyl precursors by cysteine. | researchgate.net |

Competition with Other Nitrogen-Containing Heterocycles

The pool of precursors for this compound is also sought by pathways leading to entirely different classes of nitrogen-containing compounds. The α-amino ketone, a key intermediate formed from the Strecker degradation of amino acids, stands at a critical metabolic crossroads. researchgate.netnih.gov

A chemo-enzymatic approach has demonstrated this competition clearly. An α-amino ketone, generated in situ, can undergo self-condensation to form a substituted pyrazine. However, if a β-keto ester is present in the reaction mixture, the α-amino ketone can instead participate in a Knorr pyrrole (B145914) synthesis to produce a substituted pyrrole. nih.gov The direction of this pathway can be controlled by reaction conditions; for example, a lower pH (pH 5) was found to strongly favor the formation of the pyrrole over the pyrazine. nih.gov

Furthermore, the biosynthesis of other nitrogenous compounds, such as pyrazinones, relies on different enzymatic machinery but competes for the same initial building blocks. Pyrazinones are typically synthesized by multidomain nonribosomal peptide synthetases (NRPS) that condense two amino acid molecules. acs.org This represents a distinct, enzyme-driven biosynthetic route that competes with the Maillard reaction for the available pool of free amino acids within an organism. The existence of these varied pathways underscores that the formation of any single nitrogen-containing compound, including this compound, is highly contingent on a complex interplay of substrate availability, reaction conditions, and the presence of competing reaction partners.

Compound Reference Table

Metabolic Pathways and Biotransformation Studies of Pyrazine Derivatives

General Detoxification Mechanisms Applicable to Pyrazines

The primary goal of pyrazine (B50134) metabolism is detoxification and elimination. In humans and animals, this is typically achieved without cleavage of the stable pyrazine ring. nih.gov The main pathways involve minor chemical modifications to the molecule followed by conjugation and excretion. nih.govinchem.org

One of the simplest metabolic fates for some pyrazine derivatives is direct excretion without any chemical modification. Compounds that are sufficiently polar can be filtered by the kidneys and eliminated in the urine unchanged. inchem.org This pathway's efficiency depends on the physicochemical properties of the specific pyrazine derivative, such as its solubility and molecular size.

Alkyl groups attached to the pyrazine ring, such as the methyl group in 2-Methyl-3-(methylthio)pyrazine, are susceptible to oxidative metabolism. inchem.org This process, known as side-chain oxidation, typically involves the oxidation of the benzylic carbon (the carbon atom directly attached to the aromatic ring) to a carboxylic acid. libretexts.org This enzymatic reaction requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org The resulting carboxylic acid is more polar than the original alkyl group, and it can then undergo conjugation reactions, further increasing its water solubility before being excreted. inchem.org

| Metabolic Process | Description | Substrate Example | Product |

| Side-Chain Oxidation | Oxidation of an alkyl group attached to the pyrazine ring to a more polar functional group. inchem.orglibretexts.org | Methyl group on the pyrazine ring | Carboxylic acid |

Another significant metabolic pathway for pyrazines is the hydroxylation of the aromatic ring itself. nih.govinchem.org This reaction introduces a hydroxyl (-OH) group onto one of the carbon atoms of the pyrazine ring, a process often mediated by cytochrome P450 enzymes. The resulting hydroxypyrazine is a more polar metabolite. This newly introduced hydroxyl group serves as a handle for subsequent Phase II conjugation reactions, such as glucuronidation (conjugation with glucuronic acid) or sulfation. nih.gov These conjugates are highly water-soluble and are readily excreted by the kidneys. nih.govinchem.org

| Metabolic Process | Description | Key Enzymes | Subsequent Step |

| Ring Hydroxylation | Introduction of a hydroxyl group onto the pyrazine ring. nih.govinchem.org | Cytochrome P450 | Conjugation (e.g., glucuronidation) |

Specific Biotransformation Reactions of the Methylthio Moiety

The methylthio group (-SCH3) in this compound undergoes specific biotransformation reactions characteristic of sulfur-containing compounds. inchem.org These reactions are crucial in the detoxification and metabolism of this particular pyrazine derivative.

The sulfur atom in the methylthio group is susceptible to oxidation. This S-oxidation process occurs in a stepwise manner. The initial oxidation converts the thioether into a sulfoxide (B87167). Further oxidation of the sulfoxide can then yield a sulfone. These oxidation reactions result in metabolites that are significantly more polar than the parent compound, which facilitates their elimination from the body. This is a common metabolic pathway for xenobiotics containing a thioether group. inchem.org

| Metabolic Step | Reactant | Product |

| First Oxidation | This compound | 2-Methyl-3-(methylsulfinyl)pyrazine (Sulfoxide) |

| Second Oxidation | 2-Methyl-3-(methylsulfinyl)pyrazine | 2-Methyl-3-(methylsulfonyl)pyrazine (Sulfone) |

Metabolic pathways for sulfur-containing compounds can also involve methylation. inchem.org S-methylation is a reaction where a methyl group is transferred to a sulfur atom. tandfonline.com While this compound already contains a methylated sulfur, other related sulfur-containing pyrazine metabolites could potentially undergo further methylation as part of their biotransformation. This process can alter the polarity and biological activity of the molecule, influencing its subsequent metabolic fate. inchem.orgtandfonline.com

Factors Influencing Metabolic Fate and Disposition in Biological Systems

The metabolic fate and disposition of this compound are influenced by a variety of factors, including:

Chemical Structure: The presence and position of substituents on the pyrazine ring significantly impact its metabolism. For instance, the methyl and methylthio groups of this compound are primary sites for oxidative metabolism. Alkyl substitution on aromatic rings can shift the metabolic focus from the ring to the side chain. nih.gov

Enzyme Activity: The rate and extent of metabolism are dependent on the activity of various drug-metabolizing enzymes, such as cytochrome P450s, UGTs, SULTs, and GSTs. Genetic polymorphisms in these enzymes can lead to inter-individual variations in metabolism.

Species Differences: Significant variations in metabolic pathways can exist between different species, making direct extrapolation of animal data to humans challenging.

Toxicological Implications Derived from Metabolic Transformations

The metabolism of pyrazines is generally considered a detoxification process, leading to the formation of more water-soluble and readily excretable metabolites. Many pyrazine derivatives have been granted "Generally Recognized as Safe" (GRAS) status for use as flavoring agents. However, metabolic activation to reactive intermediates is a potential concern for some compounds.

For this compound, the formation of reactive metabolites, although not definitively established, could have toxicological implications. For instance, the enzymatic oxidation of the thioether group could potentially lead to the formation of reactive sulfoxides or sulfones. Furthermore, if the pyrazine ring undergoes metabolic activation to an electrophilic species, it could covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity or genotoxicity. While many pyrazine derivatives have been shown to have a wide range of biological activities, including anti-inflammatory and anticancer properties, the toxicological profile of the specific metabolites of this compound requires further investigation. mdpi.comnih.gov

Below is a table summarizing the potential metabolic pathways of this compound and their toxicological implications.

| Metabolic Pathway | Potential Metabolites | Enzymes Involved | Toxicological Implication |

| S-Oxidation | 2-Methyl-3-(methylsulfinyl)pyrazine, 2-Methyl-3-(methylsulfonyl)pyrazine | Cytochrome P450s, Flavin-containing monooxygenases | Generally detoxification, but can sometimes lead to reactive intermediates. |

| Hydroxylation | Hydroxylated pyrazine ring or methyl group metabolites | Cytochrome P450s | Precursor for Phase II conjugation. |

| Mixed Disulfide Formation | Pyrazine-thiol conjugates (e.g., with cysteine, glutathione) | Potentially various transferases after initial S-demethylation | Can be part of detoxification or bioactivation pathways. |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) | Detoxification and enhanced excretion. |

| Sulfation | Sulfate conjugates of hydroxylated metabolites | Sulfotransferases (SULTs) | Detoxification and enhanced excretion. |

| Glutathione (B108866) Conjugation | Glutathione conjugates | Glutathione S-transferases (GSTs) | Major detoxification pathway for electrophilic species. |

Sensory and Organoleptic Research of 2 Methyl 3 Methylthio Pyrazine

Detailed Aroma Profile Characterization and Associated Descriptors

2-Methyl-3-(methylthio)pyrazine is a pyrazine (B50134) derivative known for its potent and complex aroma profile. demonchyaromatics.com It is characterized by a variety of descriptors, with its primary notes being roasted, nutty, and savory. These characteristics make it a key component in the flavor profiles of many cooked and processed foods.

Attribution of "Popcorn" Aroma

One of the most distinctive aroma attributes of this compound is its toasted popcorn note. thegoodscentscompany.com This characteristic is particularly evident at specific concentrations, contributing a desirable savory and roasted quality to various food products. The aroma is often described as reminiscent of freshly made popcorn, with a slightly burnt and nutty nuance. thegoodscentscompany.com

Identification of "Steamed Rice" Aroma

While less commonly cited than its roasted and nutty notes, some studies have identified a "steamed rice" aroma associated with this compound. This descriptor highlights the compound's ability to impart subtle, starchy, and slightly savory notes that can be crucial in recreating the authentic flavor of certain dishes.

Description of "Roasted Meat", "Nutty", "Almond", and "Vegetable" Notes

The aroma profile of this compound is multifaceted, with prominent roasted meat, nutty, and vegetable-like odors. demonchyaromatics.comperflavory.com The nutty aspect is further broken down into more specific descriptors such as roasted almond and hazelnut. thegoodscentscompany.comulprospector.com Additionally, it can present with earthy, peanut, musty, and coffee-like undertones. thegoodscentscompany.com At a 1.00% concentration, it is described as having toasted popcorn, roasted almond, hazelnut, peanut, and cashew nutty notes with a caramellic and corn-chip nuance. thegoodscentscompany.com

Influence of Concentration and Storage Duration on Sensory Perception and Off-Flavor Development

The sensory perception of this compound is highly dependent on its concentration. At a dilution of 0.10% in propylene (B89431) glycol, it is described as having roasted meat, nutty, almond, and vegetable notes. perflavory.com In dipropylene glycol at the same concentration, the aroma is characterized as nutty, earthy, peanut, musty, coffee, and vegetable-like. thegoodscentscompany.com

Information regarding the specific impact of storage duration on the sensory perception and potential off-flavor development of this compound is not extensively detailed in the provided search results. However, general chemical principles suggest that as a sulfur-containing and reactive compound, its stability over time could be influenced by factors such as temperature, light, and the presence of oxygen. Storing it in a cool, well-ventilated place is recommended. fishersci.com Incompatible materials include strong oxidizing agents and strong acids. fishersci.com Changes in its chemical structure due to degradation could potentially lead to the formation of new compounds with different, and possibly undesirable, aroma profiles.

Methodologies for Sensory Evaluation (e.g., Trained Sensory Panels)

The sensory evaluation of this compound and its isomers is conducted using established methodologies, often involving trained sensory panels. These panels consist of individuals who are screened for their sensory acuity and trained to identify and quantify specific aroma and flavor attributes. The evaluations are typically performed under controlled conditions to minimize bias. For instance, the odor description of this compound is often determined by evaluating a diluted sample, such as at 0.10% in a solvent like propylene glycol or dipropylene glycol. thegoodscentscompany.comperflavory.com

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the mixture of isomers of (methylthio)-2-methylpyrazine and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent". who.int Such evaluations rely on a comprehensive review of toxicological data and exposure estimates, which are informed by sensory data regarding use levels in various food categories. The International Fragrance Association (IFRA) also sets guidelines for the use of this compound in fragrance applications, which would involve sensory evaluation to determine appropriate and safe concentration levels. sigmaaldrich.com

Advanced Research Applications and Potential Functional Roles of 2 Methyl 3 Methylthio Pyrazine

Application in Food Flavor Enhancement and Quality Optimization Strategies

2-Methyl-3-(methylthio)pyrazine is a significant contributor to the desirable aroma profiles of many cooked and roasted foods. foodb.cantou.edu.tw This sulfur-containing pyrazine (B50134) is primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. researchgate.netnih.gov Its characteristic nutty, roasted, and sometimes meaty aroma makes it a key flavor compound in a variety of food products. foodb.caresearchgate.net

The application of this compound in the food industry primarily revolves around its role as a potent flavoring agent. foodessenceflavours.com It is used to enhance and impart roasted and nutty notes in products that may lack these characteristics due to processing methods. adv-bio.com For instance, in processed foods where the crucial flavor-developing cooking stage is bypassed, isolated flavorings like this compound are added to achieve the desired taste profile. adv-bio.com

The table below summarizes the sensory attributes and food occurrences of this compound, illustrating its importance in food flavor.

| Sensory Descriptor | Food Occurrence |

| Nutty, Roasted | Cooked Meat, Coffee, Soy Sauce, Baked Goods foodb.caresearchgate.netmdpi.comthegoodscentscompany.com |

| Meaty | Cooked Beef ntou.edu.tw |

| Almond | General descriptor foodb.ca |

Investigation as a Biomarker in Food Science and Nutritional Studies

The presence and concentration of this compound in certain foods have led to its investigation as a potential biomarker. foodb.ca A biomarker, in this context, is a measurable indicator of a specific biological state or condition, such as the consumption of a particular food.

This compound has been detected in coffee and coffee products, including both Arabica and Robusta varieties. foodb.ca Its presence in these widely consumed beverages suggests it could serve as a biomarker for coffee intake. foodb.ca However, it's important to note that while it has been detected, it has not always been quantified, and further research is needed to establish a reliable correlation between its levels and the amount of coffee consumed. foodb.ca

The formation of this compound is intrinsically linked to the thermal processing of food through the Maillard reaction. nih.gov Therefore, its presence can also be indicative of the processing history of a food product. For instance, higher levels of this and other pyrazines might suggest more intense heat treatment. ntou.edu.tw This information can be valuable in quality control and for understanding how different processing methods affect the nutritional and sensory properties of food.

While the investigation of this compound as a specific dietary biomarker is still in its early stages, the broader class of pyrazines is recognized for its importance in food flavor and formation during cooking. researchgate.nettandfonline.com Continued research in this area may lead to the development of analytical methods that use this compound to track dietary patterns or to assess the quality and processing of food products.

Exploration of Pyrazine Derivatives in Drug Discovery and Biological Target Interactions

The pyrazine scaffold, the core chemical structure of this compound, is of significant interest in medicinal chemistry and drug discovery. nih.govmdpi.com Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. tandfonline.comnih.govresearchgate.net This has led to the exploration of numerous structurally related compounds for therapeutic applications.

Computational studies have revealed that the pyrazine ring can engage in various important interactions with biological targets, such as proteins. acs.org These interactions include hydrogen bonds, where the nitrogen atoms in the pyrazine ring act as acceptors, and other nonpolar interactions. acs.org This ability to interact with biological molecules makes the pyrazine scaffold a valuable component in the design of new drugs. nih.gov

Several approved drugs contain a pyrazine moiety, highlighting the therapeutic potential of this class of compounds. nih.govmdpi.com For example, Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma, features a pyrazine ring in its structure. nih.gov Other examples include Amiloride, a potassium-sparing diuretic, and Pyrazinamide, an antituberculosis agent. nih.gov

The research into pyrazine derivatives is extensive and involves synthesizing new compounds and evaluating their biological activities against various diseases. mdpi.com Scientists often modify the pyrazine core by adding different functional groups to enhance its binding affinity to specific targets and improve its pharmacological properties. nih.gov This ongoing exploration continues to uncover new potential therapeutic uses for pyrazine-based compounds.

The following table lists some examples of pyrazine-containing drugs and their therapeutic applications, demonstrating the importance of the pyrazine scaffold in medicine.

| Drug Name | Therapeutic Application | Reference |

| Bortezomib | Multiple Myeloma (Anticancer) | nih.gov |

| Amiloride | Diuretic | nih.gov |

| Pyrazinamide | Tuberculosis (Antibacterial) | nih.gov |

| Glipizide | Diabetes (Antidiabetic) | pharmablock.com |

Utilization in Proteomics Research and Related Biochemical Studies

While direct utilization of this compound in proteomics research is not extensively documented, the broader class of pyrazine derivatives has implications for this field. Proteomics is the large-scale study of proteins, and understanding the interactions between small molecules and proteins is a crucial aspect of this research.

The ability of pyrazine-based compounds to interact with proteins makes them useful tools in chemical biology and proteomics. nih.govacs.org For instance, pyrazine-containing molecules can be designed as probes to study the function and activity of specific proteins. Bortezomib, a pyrazine-containing drug, is a prime example of a molecule that targets a specific protein complex, the proteasome. nih.gov Its mechanism of action, which involves the reversible inhibition of the 26S proteasome, has been a subject of intense study in proteomics and cancer biology. nih.gov

Furthermore, understanding the metabolic pathways of compounds like this compound can provide insights into biochemical processes. The metabolism of pyrazines in the body and their subsequent excretion are areas of interest in nutritional and toxicological studies. researchgate.net

The study of how pyrazine derivatives bind to proteins can also inform the design of new drugs and diagnostic agents. By analyzing the crystal structures of pyrazine-based ligands bound to their protein targets, researchers can gain a detailed understanding of the key interactions that drive binding and biological activity. acs.org This information is invaluable for the rational design of more potent and selective molecules.

Future Directions and Emerging Research Avenues for 2 Methyl 3 Methylthio Pyrazine

Elucidation of Unidentified Reaction Products and Novel Formation Pathways

The primary known formation routes for pyrazines are the Maillard reaction and fermentation processes. nih.gov In chemical syntheses, substrates like L-serine and L-threonine can be used to generate pyrazines through a series of reactions including dehydration, deamination, and Strecker degradation. nih.gov However, the complete spectrum of reaction products and the intricacies of formation pathways, particularly for sulfur-containing pyrazines like 2-Methyl-3-(methylthio)pyrazine, are not fully understood.

| Research Focus Area | Objective | Potential Impact |

| Byproduct Identification | To identify and characterize minor compounds formed alongside this compound in Maillard reactions. | A more accurate understanding of nutty and roasted flavor profiles; potential discovery of new flavor synergies or off-notes. |

| Precursor Analysis | To investigate a wider range of precursor molecules (amino acids, sugars, sulfur donors) and their influence on formation. | Optimization of food processing to enhance desirable flavor formation. |

| Pathway Modeling | To develop kinetic models for the formation of this compound to predict its concentration in foods. | Improved control over flavor development in industrial food production. |

Comprehensive Studies on the Influence of Biological Systems (e.g., Microbial Activity) on Compound Formation and Degradation

The biosynthesis of pyrazines by microorganisms presents an environmentally friendly alternative to chemical synthesis. nih.gov Several microbial species, including Corynebacterium glutamicum and strains of Bacillus subtilis, are known to produce various pyrazines. nih.gov Research has shown that different strains of B. subtilis isolated from fermented soybeans can produce a range of alkylpyrazines, indicating strain-specific metabolic capabilities. nih.gov

The next phase of research must involve comprehensive studies to map the full extent of microbial influence on this compound. This includes screening diverse microbial ecosystems for novel producing strains and elucidating the specific enzymatic pathways responsible for its synthesis and degradation. Understanding how environmental factors regulate microbial gene expression for pyrazine (B50134) production is also a key research avenue. For instance, some pyrazines have been shown to possess antimicrobial properties, which could influence the microbial ecology of food systems. nih.govresearchgate.net

Advanced Research on Structure-Activity Relationships for Sensory Perception and Biological Interactions

The sensory properties of pyrazine derivatives are highly dependent on their molecular structure, including the type and position of substituent groups on the pyrazine ring. Olfactory threshold studies have indicated that substituents at the 2, 3, and 5 positions of the pyrazine ring are particularly important for odorant activity. Beyond sensory perception, some pyrazines exhibit biological activity; for example, certain alkyl pyrazines found in wolf urine can induce fear-associated behaviors in mice, with the activity being related to the size and nature of the alkyl side chains. nih.gov

Future research should systematically investigate the structure-activity relationships (SAR) for this compound. This involves synthesizing a series of structural analogs to probe how modifications to the methyl and methylthio groups affect its characteristic nutty, meaty odor profile. Furthermore, exploring the potential biological interactions of this compound is a nascent field. Transcriptional reporter assays used for other pyrazines have revealed activities such as DNA damage response at high concentrations and cell-wall damage at lower concentrations, suggesting that these compounds can have complex biological effects. nih.govresearchgate.net

| SAR Research Area | Objective | Methodology | Potential Application |

| Sensory Perception | To determine the precise structural features responsible for the nutty and meaty aroma. | Synthesis of analogs, quantitative sensory analysis (odor threshold determination), and computational modeling (QSPR). | Design of novel flavor ingredients with enhanced or modified sensory profiles. |

| Biological Interactions | To screen for and characterize any biological activities of the compound. | In vitro assays (e.g., receptor binding, enzyme inhibition) and cell-based reporter assays. nih.gov | Discovery of new functional properties for food or other applications. |

| Receptor Docking | To identify and model the interaction with olfactory receptors. | Molecular docking and dynamics simulations with homology-modeled olfactory receptors. | Fundamental understanding of the molecular basis of olfaction for nutty and savory odors. |

Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

Current production of pyrazines relies on both chemical synthesis and biotechnological fermentation. nih.gov While chemical methods are established, they can involve high temperatures and may not be environmentally benign. nih.gov Biosynthesis using microorganisms is a more sustainable approach, but yields and production costs can be limiting factors. nih.gov

There is a significant opportunity to develop novel synthetic routes for this compound that are more efficient, selective, and sustainable. This includes optimizing fermentation conditions (media composition, pH, temperature) for known producing microorganisms and exploring genetic engineering to enhance metabolic flux towards pyrazine production. On the chemical synthesis front, the development of green chemistry approaches, such as the use of novel catalysts that allow for lower reaction temperatures and higher selectivity, is a key area for future investigation.

In-depth Investigations into Long-Term Stability and Degradation Mechanisms in Various Matrices

The stability of flavor compounds is critical for maintaining the sensory quality of food products throughout their shelf life. Information on the stability of this compound is limited, though it is recommended to be stored in a cool, dry, and dark environment, with quality checks suggested after extended storage. ventos.com

In-depth investigations are required to understand the long-term stability and degradation mechanisms of this compound in various food matrices. Research should focus on how factors such as pH, temperature, light exposure, oxygen availability, and interactions with other food components (e.g., fats, proteins, antioxidants) affect its chemical stability. Identifying the degradation products is also crucial, as they may contribute to off-flavors or loss of the desired aroma. The findings will be vital for developing strategies to protect this key flavor compound in processed foods.

Integration of Multi-Omics Approaches for Holistic Understanding of Flavor Formation and Compound Dynamics

The formation of flavor compounds is a complex process involving intricate networks of genes, proteins, and metabolites. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for unraveling these complex biological systems. nih.govfrontiersin.org Such approaches have been successfully used to identify key biological elements and metabolic networks associated with important traits in crops, including flavor. nih.gov

Applying integrated multi-omics strategies will be a pivotal future direction for understanding the formation and dynamics of this compound. By combining metabolomics to identify precursors and products with transcriptomics to analyze gene expression in pyrazine-producing microorganisms, researchers can build a holistic model of its biosynthesis. researchgate.net This comprehensive view can reveal novel regulatory mechanisms and identify key control points for enhancing its production through biotechnological methods, ultimately leading to a more complete understanding of flavor generation. youtube.com

常见问题

Q. What analytical methods are recommended for identifying and quantifying 2-Methyl-3-(methylthio)pyrazine in complex matrices?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) and solvent-assisted flavor evaporation (SAFE)-GC-olfactometry (GC-O-MS) are widely used. For volatile analysis in food matrices, solid-phase microextraction (SPME) is effective due to its sensitivity for low-concentration compounds. For example, SAFE-GC-O-MS identified this compound as a key aroma compound in Sachima, with flavor dilution (FD) factors calculated to prioritize its contribution . In coffee bean studies, GC-MS quantified pyrazine degradation under varying roasting conditions, highlighting temperature-dependent melanoidin formation .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

Methodological Answer: Critical properties include solubility, density, refractive index, and purity. These are determined via:

- Refractometry (refractive index: 1.506–1.510 at 20°C) .

- Density analysis (relative density: 1.073–1.093 g/cm³ at 20°C) .

- Gas chromatography (GC) for purity assessment (≥99%) .

- Solubility testing in ethanol and water (insoluble in water, soluble in ethanol) .

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| Refractive Index (20°C) | 1.506–1.510 | Refractometry | |

| Density (20°C) | 1.073–1.093 g/cm³ | Pycnometry | |

| Purity | ≥99% | GC | |

| Solubility in Water | Insoluble | Solubility assay |

Q. What synthetic routes are commonly employed for this compound?

Methodological Answer: Synthesis typically involves thioetherification of pyrazine precursors. For example:

- Methylthiolation of 3-methylpyrazine derivatives using methylthiolating agents (e.g., dimethyl disulfide) under controlled pH and temperature.

- Purification via fractional distillation or column chromatography, as indicated by CAS registry data and supplier protocols . Industrial-scale synthesis may optimize solvent systems and catalysts for yield improvement .

Advanced Research Questions

Q. How can computational modeling elucidate the molecular dynamics and electronic properties of this compound?

Methodological Answer: Multiconfiguration time-dependent Hartree (MCTDH) methods simulate vibrational modes and electronic transitions. For pyrazine derivatives, a 24-mode Hamiltonian model captures S₁/S₂ state coupling, validated against experimental UV-Vis spectra . Density functional theory (DFT) can predict substituent effects (e.g., methylthio groups) on electron distribution and reactivity, aiding in structure-activity relationship (SAR) studies .

Q. How does this compound influence neurodevelopmental processes in model organisms?

Methodological Answer: In C. elegans, chemotaxis assays evaluate neuronal responses. Protocols include:

- Dilution series preparation : this compound dissolved in ethanol (e.g., 0.1–10 µM).

- Behavioral assays : Quantifying attraction/repulsion via quadrant plate tests.